Rotundioside B

Description

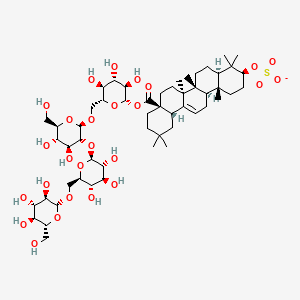

Rotundioside B is a triterpenoid glycoside (saponin) primarily isolated from Bupleurum rotundifolium . It has been extensively studied for its anti-inflammatory and anti-proliferative properties . Structurally, it consists of a triterpene aglycone core linked to sugar moieties, a common feature in bioactive saponins.

Properties

CAS No. |

99633-18-8 |

|---|---|

Molecular Formula |

C54H87O26S- |

Molecular Weight |

1184.3 g/mol |

IUPAC Name |

[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] sulfate |

InChI |

InChI=1S/C54H88O26S/c1-49(2)14-16-54(17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(80-81(69,70)71)50(3,4)29(51)10-13-53(30,52)7)48(68)79-46-42(67)38(63)35(60)28(77-46)22-73-47-43(39(64)33(58)26(20-56)75-47)78-45-41(66)37(62)34(59)27(76-45)21-72-44-40(65)36(61)32(57)25(19-55)74-44/h8,24-47,55-67H,9-22H2,1-7H3,(H,69,70,71)/p-1/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39-,40+,41+,42+,43+,44+,45-,46-,47+,51-,52+,53+,54-/m0/s1 |

InChI Key |

ZUXZMGHPLSOYHC-JYJHDFCMSA-M |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)[O-])C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)C)C)(C)C)OS(=O)(=O)[O-] |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)[O-])C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Findings

Binding Affinity: this compound exhibits the strongest binding energy (-9.5 kcal/mol) among triterpenoid saponins, surpassing Ginsenoside Ro (-9.4 kcal/mol) and Trigofoenoside G (-9.3 kcal/mol) . This suggests superior theoretical efficacy in inhibiting RdRp. However, flavonoids like Myricetin and Hippomanin A show higher BAS (0.85 and 0.78, respectively), indicating better bioavailability despite slightly lower BE .

Drug-Likeness: this compound and Ginsenoside Ro violate Lipinski's rules due to high molecular weight (>500 Da) and excessive polar surface area, limiting oral bioavailability . In contrast, Trigofoenoside G adheres to drug-likeness criteria, making it a more viable candidate for preclinical development .

Mechanistic Differences :

Q & A

How can researchers formulate a focused research question on Rotundioside B's mechanisms of action while aligning with broader research aims?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example: "How does this compound modulate [specific pathway] in [cell line/organism], and how does this compare to structurally analogous saponins?" Ensure alignment with the research aim (e.g., elucidating anti-inflammatory properties) and refine iteratively through literature gaps .

Q. What experimental design principles should guide isolation and characterization studies of this compound?

- Methodological Answer :

- Extraction : Use polarity-guided fractionation (e.g., ethanol/water gradients) with quality control via HPLC-PDA-MS .

- Characterization : Combine NMR (¹H, ¹³C, 2D experiments) and HRMS for structural elucidation. Cross-validate with existing spectral libraries .

- Reproducibility : Document solvent ratios, column specifications, and instrumentation parameters in supplementary materials .

Q. How to conduct a systematic literature review to identify gaps in this compound research?

- Methodological Answer :

- Databases : Search PubMed, SciFinder, and Web of Science using keywords (e.g., "this compound," "bioactivity," "synthesis").

- Inclusion Criteria : Prioritize peer-reviewed studies with mechanistic data (IC50 values, in vivo models).

- Gap Analysis : Tabulate conflicting findings (e.g., divergent cytotoxicity results) for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., cytotoxic vs. cytoprotective effects)?

- Methodological Answer :

- Comparative Assays : Replicate experiments under standardized conditions (cell lines, exposure time, dosage).

- Contextual Variables : Control for cell passage number, serum concentration, and solvent effects (e.g., DMSO vs. ethanol).

- Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-study variability .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Semi-Synthesis : Start with the native compound; modify hydroxyl groups via regioselective acetylation or glycosylation.

- Analytical Workflow : Use LC-MS/MS to track reaction intermediates and UPLC-PDA for purity assessment (>95%).

- SAR Validation : Test derivatives in parallel assays (e.g., NF-κB inhibition) with positive/negative controls .

Q. How to design a multi-omics approach to study this compound's systemic effects?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated vs. untreated cells (dose-dependent).

- Metabolomics : LC-HRMS profiling to identify altered pathways (e.g., lipid metabolism).

- Integration : Use bioinformatics tools (KEGG, STRING) to map cross-omics interactions .

Data Management & Ethical Considerations

Q. What are best practices for ensuring reproducibility in this compound research?

- Methodological Answer :

- Data Sharing : Deposit raw spectra, chromatograms, and datasets in repositories like Zenodo or Figshare with CC-BY licenses .

- Metadata Standards : Include experimental conditions (temperature, humidity), instrument calibration dates, and batch numbers .

Q. How to address ethical challenges in preclinical studies involving this compound?

- Methodological Answer :

- Animal Models : Follow ARRIVE guidelines for in vivo studies (sample size justification, randomization).

- Human Cell Lines : Obtain IRB approval for primary cell use and disclose sourcing (e.g., ATCC) in methods .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.